molecular formula C8H8BrNO3 B6228809 2-(3-amino-5-bromophenoxy)acetic acid CAS No. 1702888-73-0

2-(3-amino-5-bromophenoxy)acetic acid

Cat. No. B6228809
CAS RN: 1702888-73-0
M. Wt: 246.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-amino-5-bromophenoxy)acetic acid, also known as 2-ABPA, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that has been used in numerous experiments and studies, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-(3-amino-5-bromophenoxy)acetic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, including peptides, polymers, and pharmaceuticals. It has also been used in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes. In addition, 2-(3-amino-5-bromophenoxy)acetic acid has been used in the study of cell signaling pathways, and it has been used to study the effects of certain drugs on the body.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-bromophenoxy)acetic acid is not yet fully understood. However, it is believed to interact with certain proteins in the body and modulate their activity. It is also believed to interact with certain enzymes and affect their activity. In addition, it is believed to interact with certain receptors in the body and affect their activity.
Biochemical and Physiological Effects
2-(3-amino-5-bromophenoxy)acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the activity of certain receptors, including the 5-HT1A receptor and the 5-HT2A receptor. In addition, 2-(3-amino-5-bromophenoxy)acetic acid has been found to modulate the activity of certain proteins, including the enzyme nitric oxide synthase (NOS).

Advantages and Limitations for Lab Experiments

2-(3-amino-5-bromophenoxy)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable when stored in an inert atmosphere. It is also relatively inexpensive, and it can be used in a wide range of experiments. However, there are some limitations to using 2-(3-amino-5-bromophenoxy)acetic acid in lab experiments. It is not very soluble in water, so it must be dissolved in organic solvents before it can be used. In addition, it can be toxic if it is not handled properly.

Future Directions

There are a number of potential future directions for research involving 2-(3-amino-5-bromophenoxy)acetic acid. One possible direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Another possible direction is to explore the potential therapeutic applications of 2-(3-amino-5-bromophenoxy)acetic acid, such as in the treatment of certain diseases. Additionally, further research could be conducted to explore the potential uses of 2-(3-amino-5-bromophenoxy)acetic acid in the synthesis of various compounds, such as peptides and polymers. Finally, further research could be conducted to explore the potential uses of 2-(3-amino-5-bromophenoxy)acetic acid in the development of new drugs and drug delivery systems.

Synthesis Methods

2-(3-amino-5-bromophenoxy)acetic acid can be synthesized in a variety of ways. One of the most common methods is by reacting 3-amino-5-bromophenol with acetic anhydride. This reaction is carried out in an inert atmosphere at a temperature of approximately 60°C. The reaction produces 2-(3-amino-5-bromophenoxy)acetic acid, which can then be isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-amino-5-bromophenoxy)acetic acid involves the reaction of 3-amino-5-bromophenol with chloroacetic acid in the presence of a base to form the intermediate 2-(3-amino-5-bromophenoxy)acetic acid chloride. This intermediate is then hydrolyzed with a strong base to yield the final product.", "Starting Materials": [ "3-amino-5-bromophenol", "chloroacetic acid", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-amino-5-bromophenol and chloroacetic acid in a suitable solvent (e.g. ethanol) and add a base (e.g. potassium carbonate) to the mixture.", "Step 2: Heat the reaction mixture at reflux temperature for several hours until TLC analysis shows complete conversion of starting materials to the intermediate 2-(3-amino-5-bromophenoxy)acetic acid chloride.", "Step 3: Cool the reaction mixture and add water to dissolve the intermediate.", "Step 4: Add a strong base (e.g. sodium hydroxide) to the solution and heat at reflux temperature for several hours until TLC analysis shows complete conversion of the intermediate to the final product 2-(3-amino-5-bromophenoxy)acetic acid.", "Step 5: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.", "Step 6: Collect the product by filtration, wash with water, and dry in a vacuum oven." ] }

CAS RN

1702888-73-0

Product Name

2-(3-amino-5-bromophenoxy)acetic acid

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.